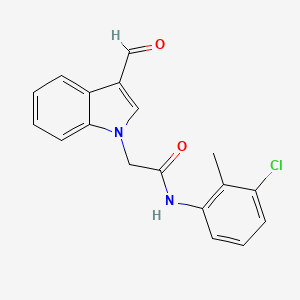

N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(3-formylindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-12-15(19)6-4-7-16(12)20-18(23)10-21-9-13(11-22)14-5-2-3-8-17(14)21/h2-9,11H,10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBMVNUETRBDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

- Molecular Formula: C18H16ClN2O

- Molecular Weight: 314.79 g/mol

- CAS Number: Not specified in the search results but can be referenced for further studies.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interaction with cancer cells and its potential antimicrobial properties.

Antitumor Activity

Research indicates that compounds with indole scaffolds, such as this compound, exhibit significant antitumor activities. The indole structure is known to interact with various cellular pathways involved in cancer progression.

- Mechanism of Action:

-

Case Studies:

- In vitro studies on lung cancer cell lines demonstrated that indole derivatives could reduce cell viability significantly, with IC50 values indicating potent activity .

- A comparative study showed that certain indole derivatives were more effective than established chemotherapeutic agents like sunitinib .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Indoles are known for their diverse biological activities, including antibacterial and antifungal effects.

-

Antibacterial Effects:

- Preliminary screening revealed that similar compounds exhibited moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM against different bacterial strains .

- The presence of chlorine and methyl groups may enhance the lipophilicity of the compound, potentially improving its membrane permeability and antibacterial efficacy.

- Antifungal Effects:

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring and indole core, leading to variations in molecular weight, solubility, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Spectroscopic and Crystallographic Insights

- Target Compound : Expected IR peaks include C=O (1650–1700 cm⁻¹) and N-H (3250–3350 cm⁻¹) stretches, consistent with acetamide and indole motifs (cf. ) .

- Analog Crystallography: Ethyl N-(3-cyano-1H-indol-2-yl)formimidate () reveals planar indole systems, suggesting similar conformational stability in the target compound .

Q & A

Q. What are the key synthetic pathways for N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling 3-chloro-2-methylaniline with 2-(3-formyl-1H-indol-1-yl)acetic acid using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions .

- Formyl group introduction : The indole’s 3-position is formylated via Vilsmeier-Haack or Duff reactions, requiring anhydrous conditions and temperature control (60–80°C) .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is critical to isolate the final product .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., 3-formyl indole proton at δ 9.8–10.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z ~340 for C₁₉H₁₆ClN₂O₂) .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and packing motifs .

Q. What structural features drive its reactivity?

- The 3-formyl indole enables nucleophilic additions (e.g., hydrazine for hydrazone derivatives) .

- The chloro-methylphenyl group introduces steric hindrance, affecting regioselectivity in electrophilic substitutions .

- The acetamide linker participates in hydrogen bonding, influencing binding to biological targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Systematic substitution : Compare analogs with varying substituents (e.g., halogen, methyl, methoxy) on the phenyl ring (Table 1) .

- In vitro assays : Measure binding affinity to targets (e.g., kinases) using fluorescence polarization or surface plasmon resonance.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .

Table 1 : Key Analogs and Their Properties

| Compound Modification | Biological Activity Change | Reference |

|---|---|---|

| 4-Chlorophenyl → 3-Methylphenyl | Reduced enzyme inhibition | |

| Formyl → Methoxy | Enhanced solubility | |

| Chlorine → Fluorine | Altered pharmacokinetics |

Q. How can contradictions in solubility data across studies be resolved?

- Method standardization : Use consistent solvents (e.g., DMSO for stock solutions) and measure solubility via UV-Vis at λ_max ~280 nm .

- HPLC analysis : Quantify impurities that may affect solubility measurements .

- QSAR models : Correlate logP values with experimental solubility to identify outliers .

Q. What computational strategies predict binding modes with biological targets?

- Docking simulations : Use Schrödinger Suite or GROMACS to model interactions with receptors (e.g., indole-formyl binding to ATP pockets) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore mapping : Identify critical features (e.g., formyl group as hydrogen bond acceptor) .

Q. How can stability issues in aqueous solutions be mitigated?

- pH optimization : Stability studies (pH 3–9) show maximal stability at pH 7.4 (phosphate buffer) .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage .

- Degradation analysis : Monitor hydrolytic degradation via LC-MS under accelerated conditions (40°C/75% RH) .

Q. What experimental approaches validate synergistic effects with other therapeutics?

- Combination index (CI) : Calculate using Chou-Talalay method in cell viability assays (e.g., MTT) .

- Transcriptomics : RNA-seq identifies pathways modulated by combination treatments .

- In vivo xenografts : Evaluate tumor regression in mice co-treated with standard chemotherapeutics .

Q. How are crystallographic data analyzed to resolve ambiguities in molecular conformation?

Q. What strategies optimize synthetic yields for scaled-up production?

- Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling steps to reduce side products .

- Flow chemistry : Improve reaction control in continuous-flow reactors for exothermic steps .

- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, solvent ratio, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.